molecular formula C32H38Br2O11 B13406893 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative

2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative

Cat. No.: B13406893
M. Wt: 758.4 g/mol
InChI Key: UVUGIVIZLLKTJL-VXQHQWBTSA-N
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Description

2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a glucopyranosiduronic acid moiety, and an estrane derivative structure. Its unique chemical structure makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative typically involves multiple steps. Starting from a synthetic disaccharide glycosyl acceptor, the stepwise or blockwise construction of the sugar backbone with appropriate synthons leads to the formation of the desired compound . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative involves its interaction with specific molecular targets. The bromine atoms and glucopyranosiduronic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The estrane derivative structure contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranosiduronic Acid: A related compound with similar sugar moiety but lacking the bromine atoms and estrane derivative structure.

    2,4-Dibromo-Glucopyranoside: Similar in having bromine atoms at the 2 and 4 positions but differs in the overall structure.

Uniqueness

2,4-Dibromo-beta-D-Glucopyranosiduronic Acid Estrane Derivative is unique due to its combination of bromine atoms, glucopyranosiduronic acid moiety, and estrane derivative structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C32H38Br2O11

Molecular Weight

758.4 g/mol

IUPAC Name

methyl (1S,2R,3S,5R)-2,3,4-triacetyloxy-5-[[(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]cyclohexane-1-carboxylate

InChI

InChI=1S/C32H38Br2O11/c1-13(35)42-27-20(31(40)41-5)11-23(28(43-14(2)36)29(27)44-15(3)37)45-24-12-21-17-6-7-18-19(10-22(33)26(38)25(18)34)16(17)8-9-32(21,4)30(24)39/h10,16-17,20-21,23-24,27-29,38H,6-9,11-12H2,1-5H3/t16-,17+,20-,21-,23+,24?,27+,28?,29-,32-/m0/s1

InChI Key

UVUGIVIZLLKTJL-VXQHQWBTSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](C[C@H](C([C@H]1OC(=O)C)OC(=O)C)OC2C[C@H]3[C@@H]4CCC5=C(C(=C(C=C5[C@H]4CC[C@@]3(C2=O)C)Br)O)Br)C(=O)OC

Canonical SMILES

CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)OC2CC3C4CCC5=C(C(=C(C=C5C4CCC3(C2=O)C)Br)O)Br)C(=O)OC

Origin of Product

United States

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